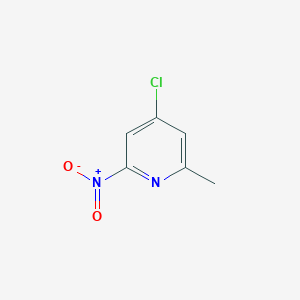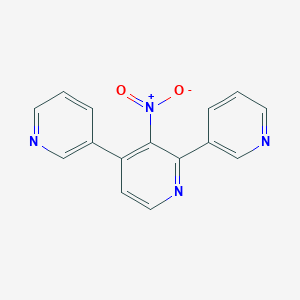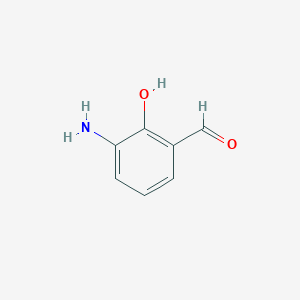![molecular formula C15H18Br2OS2 B13143916 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one is a complex organic compound that features a thienothiophene core. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications . This compound, in particular, is characterized by the presence of bromine atoms and an ethylheptanone side chain, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the formylation of 3-bromo-thiophene, followed by esterification and reduction to form the desired carbaldehyde . This intermediate can then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atoms or other substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one involves its interaction with molecular targets and pathways. The compound’s electron-rich thienothiophene core allows it to participate in various electronic and photophysical processes. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene: Another thienothiophene derivative with similar electronic properties.
Thieno[2,3-b]thiophene: Known for its optoelectronic applications.
Thieno[3,4-c]thiophene: Less commonly studied but has unique structural features.
Eigenschaften
Molekularformel |
C15H18Br2OS2 |
|---|---|
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-3-ethylheptan-1-one |
InChI |
InChI=1S/C15H18Br2OS2/c1-3-5-6-9(4-2)7-11(18)12-8-10-13(19-12)15(17)20-14(10)16/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
QZYRUTKULCUYRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


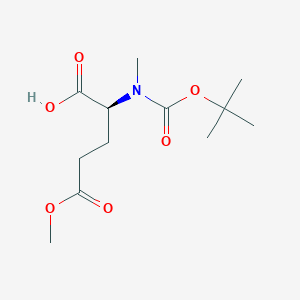

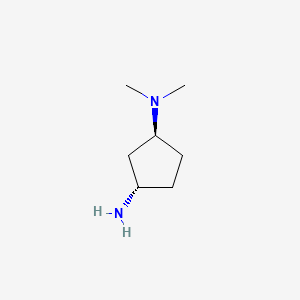

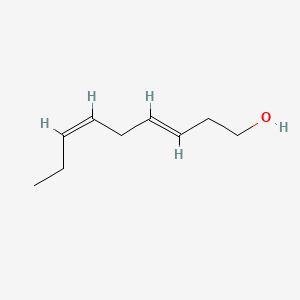
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
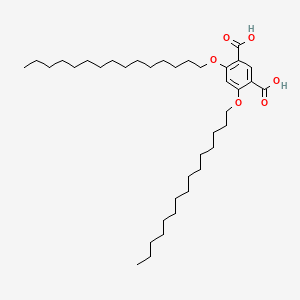
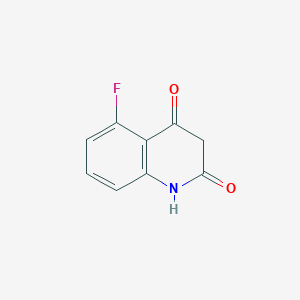
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)

